molecular formula C25H23N7O3S B10782018 KRH-594 free acid

KRH-594 free acid

Cat. No.: B10782018
M. Wt: 501.6 g/mol
InChI Key: UFZKNCXXIFQTNB-UHFFFAOYSA-N
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Description

KRH-594 free acid is a potent, specific, and insurmountable angiotensin II type 1 receptor antagonist. It has shown significant potential in ameliorating hyperlipidemia and nephropathy in diabetic spontaneously hypertensive rats. Additionally, this compound prevents end-organ damage in stroke-prone spontaneously hypertensive rats .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRH-594 free acid involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of specific reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include stringent quality control measures to maintain consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

KRH-594 free acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

KRH-594 free acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in studies involving angiotensin II type 1 receptor antagonists.

    Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Explored for its potential therapeutic effects in treating conditions like hypertension, hyperlipidemia, and nephropathy.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

KRH-594 free acid exerts its effects by selectively binding to and inhibiting the angiotensin II type 1 receptor. This inhibition prevents the receptor from interacting with its natural ligand, angiotensin II, thereby blocking the downstream signaling pathways involved in vasoconstriction, aldosterone secretion, and cellular proliferation. The molecular targets include the angiotensin II type 1 receptor and associated signaling molecules such as G-proteins and second messengers .

Comparison with Similar Compounds

KRH-594 free acid is unique compared to other angiotensin II type 1 receptor antagonists due to its high specificity and insurmountable inhibition. Similar compounds include:

This compound stands out due to its potent and specific action, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H23N7O3S

Molecular Weight

501.6 g/mol

IUPAC Name

2-[[5-ethyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3,4-thiadiazol-2-ylidene]carbamoyl]cyclopentene-1-carboxylic acid

InChI

InChI=1S/C25H23N7O3S/c1-2-21-29-32(25(36-21)26-23(33)19-8-5-9-20(19)24(34)35)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-30-31-28-22/h3-4,6-7,10-13H,2,5,8-9,14H2,1H3,(H,34,35)(H,27,28,30,31)

InChI Key

UFZKNCXXIFQTNB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=NC(=O)C2=C(CCC2)C(=O)O)S1)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

Origin of Product

United States

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